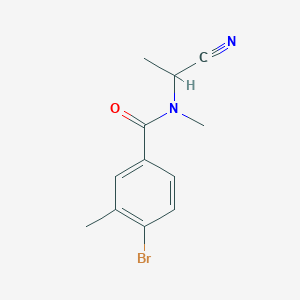
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDCRB and is a potent inhibitor of the ATPase activity of the mitochondrial complex I.
Mecanismo De Acción
BDCRB inhibits the ATPase activity of the mitochondrial complex I by binding to the ubiquinone-binding site of the complex. This binding prevents the transfer of electrons from NADH to ubiquinone, which is necessary for the production of ATP. This inhibition leads to a decrease in ATP production and an increase in ROS production, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDCRB has been shown to induce apoptosis in cancer cells by increasing ROS production. ROS are highly reactive molecules that can damage DNA, proteins, and lipids in cells. This damage can lead to cell death by apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDCRB has several advantages for lab experiments. It is a potent inhibitor of the ATPase activity of the mitochondrial complex I and has been shown to inhibit the growth of various cancer cell lines. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
However, there are also limitations to the use of BDCRB in lab experiments. BDCRB is a highly reactive compound and can easily oxidize in the presence of air and light. In addition, BDCRB has a short half-life in vivo, which limits its potential use in animal studies.
Direcciones Futuras
For the use of BDCRB include the development of more stable analogs and the use of BDCRB in combination with other chemotherapy drugs.
Métodos De Síntesis
The synthesis of BDCRB involves the reaction of 4-bromo-N,N-dimethylaniline with ethyl cyanoacetate in the presence of potassium carbonate and copper (II) acetate. The resulting product is then reacted with acetic anhydride and N,N-dimethylformamide to yield BDCRB. This synthesis method has been optimized to yield high purity and high yield of BDCRB.
Aplicaciones Científicas De Investigación
BDCRB has been extensively studied for its potential use in scientific research. It has been shown to inhibit the ATPase activity of the mitochondrial complex I, which is involved in the production of ATP in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells.
BDCRB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, BDCRB has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, such as doxorubicin and cisplatin.
Propiedades
IUPAC Name |
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-6-10(4-5-11(8)13)12(16)15(3)9(2)7-14/h4-6,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZVEJMQNZANEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-cyanoethyl)-N,3-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)

![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)
![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)